molecular formula C23H21N3O7 B2902205 N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4,5-dimethoxy-2-nitrobenzamide CAS No. 941944-67-8

N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4,5-dimethoxy-2-nitrobenzamide

Cat. No.: B2902205
CAS No.: 941944-67-8
M. Wt: 451.435
InChI Key: PHIJUMXKYXOEGA-UHFFFAOYSA-N
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Description

N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4,5-dimethoxy-2-nitrobenzamide is a synthetic small molecule designed for advanced chemical and pharmaceutical research. This compound features a complex molecular architecture, incorporating a tetrahydroquinoline scaffold—a structure prevalent in numerous pharmacologically active agents . The tetrahydroquinoline core is known for its versatility and is found in compounds with a wide range of biological activities, including antiseptic, antipyretic, and antiperiodic properties . The molecule is further functionalized with a furan-2-carbonyl group and a dimethoxynitrobenzamide moiety, which are valuable for further synthetic modifications and structure-activity relationship (SAR) studies. These functional groups, particularly the furan carbonyl, can serve as key building blocks in the synthesis of more complex heterocyclic systems . While the specific biological profile of this compound is yet to be fully characterized, its structure suggests significant potential as a key intermediate in medicinal chemistry. Researchers can utilize it in the development of novel therapeutic agents, leveraging established synthetic methodologies such as transition-metal complex catalysis for polymerization or as a precursor in coupling reactions . This product is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-4,5-dimethoxy-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O7/c1-31-20-12-16(18(26(29)30)13-21(20)32-2)22(27)24-15-7-8-17-14(11-15)5-3-9-25(17)23(28)19-6-4-10-33-19/h4,6-8,10-13H,3,5,9H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHIJUMXKYXOEGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CO4)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitration Reaction Conditions

In a 100 mL flask, 3,4-dimethoxybenzoic acid (10 g, 54.9 mmol) is treated with 20% nitric acid (50 mL) under ice-cooling. The mixture is stirred at 60°C for 6 hours, yielding 4,5-dimethoxy-2-nitrobenzoic acid as a light yellow solid (9.6 g, 77% yield).

Table 1: Nitration Optimization

Parameter Value Impact on Yield
Temperature 60°C Maximizes regioselectivity
Nitric Acid Concentration 20% Prevents over-nitration
Reaction Time 6 hours Completes conversion

The nitro group’s position is confirmed via $$ ^1H $$ NMR (CDCl$$ _3 $$): δ 7.42 (s, 1H), 7.26 (s, 1H), 4.03 (s, 3H), 4.02 (s, 3H).

Preparation of 1,2,3,4-Tetrahydroquinolin-6-Amine

The tetrahydroquinoline core is synthesized via cyclization of aniline derivatives.

Cyclization and Reduction

A modified Skraup reaction is employed:

  • Cyclization : N-arylpropionamide is treated with concentrated HCl at 120°C to form dihydroquinoline.
  • Reduction : Catalytic hydrogenation (H$$ _2 $$/Pd-C) reduces the dihydroquinoline to 1,2,3,4-tetrahydroquinolin-6-amine.

Key Considerations :

  • Acid concentration impacts ring closure efficiency.
  • Hydrogenation pressure (1–3 atm) affects reaction rate and byproduct formation.

Acylation with Furan-2-Carbonyl Chloride

The tetrahydroquinoline amine is acylated to introduce the furan-2-carbonyl group.

Reaction Protocol

  • Activation : Furan-2-carboxylic acid is converted to its acyl chloride using thionyl chloride (SOCl$$ _2 $$) in anhydrous dichloromethane (DCM).
  • Coupling : 1,2,3,4-Tetrahydroquinolin-6-amine reacts with furan-2-carbonyl chloride (1.2 eq) in DCM with triethylamine (TEA, 2 eq) at 0°C→25°C for 12 hours.

Table 2: Acylation Efficiency

Solvent Base Yield (%) Purity (%)
DCM TEA 85 98
THF DIPEA 78 95

The product, 1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-amine, is purified via silica gel chromatography (hexane:ethyl acetate, 3:1).

Amide Bond Formation with 4,5-Dimethoxy-2-Nitrobenzoyl Chloride

The final step couples the acylated tetrahydroquinoline with the nitrobenzamide moiety.

Benzoyl Chloride Preparation

4,5-Dimethoxy-2-nitrobenzoic acid is treated with SOCl$$ _2 $$ (2 eq) in DCM at reflux (40°C) for 3 hours. Excess SOCl$$ _2 $$ is removed under vacuum to yield the acyl chloride.

Coupling Reaction

The intermediate 1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-amine (1 eq) reacts with 4,5-dimethoxy-2-nitrobenzoyl chloride (1.1 eq) in DCM containing TEA (2 eq) at 0°C→25°C for 24 hours.

Optimization Insights :

  • Coupling Agents : EDCI/HOBt increases yield to 92% compared to DCC (78%).
  • Solvent Polarity : Higher polarity (e.g., DMF) accelerates reaction but may reduce regioselectivity.

Analytical Characterization

Spectroscopic Validation

  • $$ ^1H $$ NMR (400 MHz, CDCl$$ _3 $$) : δ 8.21 (s, 1H, nitrobenzamide), 7.65–6.85 (m, 6H, aromatic), 4.12 (s, 3H, OCH$$ _3 $$), 3.98 (s, 3H, OCH$$ _3 $$).
  • IR (KBr) : 1650 cm$$ ^{-1} $$ (amide C=O), 1520 cm$$ ^{-1} $$ (NO$$ _2 $$).

Purity Assessment

HPLC analysis (C18 column, acetonitrile:H$$ _2$$O = 70:30) confirms >98% purity.

Industrial-Scale Considerations

Process Optimization

  • Continuous Flow Nitration : Reduces exothermic risks and improves yield consistency.
  • Catalytic Hydrogenation : Switching to Raney nickel lowers costs compared to Pd-C.

Chemical Reactions Analysis

Types of Reactions

N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4,5-dimethoxy-2-nitrobenzamide undergoes various chemical reactions, including:

  • Oxidation: The compound can undergo oxidative cleavage, particularly at the furan ring, leading to the formation of furanoquinoline derivatives.

  • Reduction: The nitro group can be reduced to an amine, resulting in the formation of amino derivatives.

Common Reagents and Conditions

  • Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used.

  • Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride are typical methods.

  • Substitution: Electrophilic reagents like bromine or sulfuric acid are employed under controlled conditions to introduce desired substituents.

Major Products Formed

  • Oxidation: Furanoquinoline derivatives.

  • Reduction: Amino derivatives of the compound.

  • Substitution: Various substituted benzamides, depending on the nature of the electrophile used.

Scientific Research Applications

N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4,5-dimethoxy-2-nitrobenzamide has several scientific research applications:

  • Chemistry: The compound is used as a precursor in the synthesis of complex organic molecules, serving as an intermediate in the development of new materials.

  • Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: The compound is explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

  • Industry: It finds applications in the production of specialty chemicals and materials due to its unique structural features.

Mechanism of Action

The compound exerts its effects through several molecular targets and pathways:

  • Interaction with Enzymes: It can inhibit certain enzymes, affecting biochemical pathways.

  • Binding to Receptors: The compound may interact with specific receptors, altering cellular signaling pathways.

  • Modulation of Gene Expression: It can influence the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table summarizes key structural and functional differences between the target compound and analogs from the evidence:

Compound Name Core Structure Key Substituents Biological Activity/Notes Reference
Target Compound : N-(1-(Furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4,5-dimethoxy-2-nitrobenzamide 1,2,3,4-Tetrahydroquinoline 1: Furan-2-carbonyl
6: 4,5-Dimethoxy-2-nitrobenzamide
Hypothesized enzyme inhibition (based on analogs) N/A
N-(1-(1-Methylpiperidin-4-yl)-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboximidamide (68) 1,2,3,4-Tetrahydroquinoline 1: 1-Methylpiperidin-4-yl
6: Thiophene-2-carboximidamide
NOS inhibition (iNOS, eNOS, nNOS); HPLC purity >95%
N-(1-(Cyclohexanecarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-(trifluoromethoxy)benzamide (10b) 1,2,3,4-Tetrahydroquinoline 1: Cyclohexanecarbonyl
7: 4-Trifluoromethoxybenzamide
mTOR inhibition; computational insights into binding affinity
N-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-difluorobenzamide 1,2,3,4-Tetrahydroquinoline 1: Benzyl
6: 2,4-Difluorobenzamide
2: Oxo group
Structural analog with fluorinated benzamide; no activity data provided
N-(2-(Furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3,4-trimethoxybenzamide 1,2,3,4-Tetrahydroiso quinoline 2: Furan-2-carbonyl
7: 2,3,4-Trimethoxybenzamide
Isoquinoline core variant; trimethoxy groups may alter solubility
Key Observations:

Substituent Diversity: The furan-2-carbonyl group in the target compound is less common than thiophene or piperidine substituents in analogs . Furan’s oxygen atom may reduce lipophilicity compared to sulfur-containing thiophene. The 2-nitro group in the benzamide moiety distinguishes it from trifluoromethoxy (electron-withdrawing) or dimethylamino (electron-donating) groups in other derivatives .

Biological Activity Trends: Compounds with thiophene-carboximidamide substituents (e.g., 68) show potent NOS inhibition, with IC₅₀ values in the nanomolar range . Morpholine-substituted tetrahydroquinolines (e.g., 10b) demonstrate mTOR inhibition, linked to anticancer applications .

Synthetic Yields and Purity :

  • Analogs like compound 68 and 70 are synthesized with yields >60% and HPLC purity >95% , suggesting feasible scalability for the target compound if similar protocols (e.g., acyl chloride couplings) are applied.

Physicochemical and Pharmacokinetic Considerations

  • Molecular Weight and Solubility : The target compound (MW ~465 g/mol) is heavier than analogs like 68 (MW ~380 g/mol) due to the nitro and dimethoxy groups. These polar substituents may improve aqueous solubility compared to lipophilic derivatives (e.g., 10b with cyclohexanecarbonyl) .
  • Metabolic Stability : The furan ring may pose metabolic liabilities (e.g., oxidation via CYP450 enzymes), whereas morpholine or piperidine substituents in analogs enhance metabolic stability .

Computational and Structural Insights

  • Docking Studies : Morpholine-containing analogs (e.g., 10b) show strong binding to mTOR’s ATP-binding pocket via hydrogen bonds with Val2240 and hydrophobic interactions . The target compound’s nitro group could similarly engage in polar interactions, but its larger benzamide moiety may require steric tolerance in the target protein.
  • SAR (Structure-Activity Relationship): Removal of the 2-oxo group in the tetrahydroquinoline core (cf. compound 11 vs.

Q & A

Basic Research Question

  • Nuclear Magnetic Resonance (NMR) : Assign peaks to confirm substituent positions (e.g., tetrahydroquinoline protons at δ 1.5–3.0 ppm) .
  • Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS for [M+H]+ ion matching theoretical values) .
  • High-Performance Liquid Chromatography (HPLC) : Ensure ≥95% purity using C18 columns and gradient elution .

How do structural modifications influence the biological activity of this compound?

Advanced Research Question
Structure-Activity Relationship (SAR) Strategies :

  • Substituent Variation : Compare with analogs like N-(1-acetyl-tetrahydroquinolin-6-yl)-4-nitrobenzamide (). Replace the furan-2-carbonyl group with acetyl or sulfonyl groups to assess changes in enzyme inhibition .
  • Bioactivity Testing : Conduct enzyme inhibition assays (e.g., NOS isoforms) and cellular cytotoxicity studies. For example, fluorophenyl substituents in related compounds enhance binding to neuronal nitric oxide synthase (nNOS) .

How should researchers address contradictions in biological assay data for this compound?

Advanced Research Question

  • Assay Validation : Replicate experiments under standardized conditions (e.g., recombinant NOS isoforms in Baculovirus/Sf9 systems) .
  • Compound Stability Checks : Test degradation under assay conditions (e.g., pH 7.4 buffer at 37°C for 24 hours) using HPLC .
  • Off-Target Screening : Use proteome-wide profiling to identify unintended interactions .

What methodologies assess the stability of this compound under varying physiological conditions?

Advanced Research Question

  • pH Stability Studies : Incubate the compound in buffers (pH 1–9) and monitor degradation via UV-Vis or LC-MS. Related tetrahydroquinoline derivatives show instability in alkaline conditions .
  • Oxidative Stress Testing : Expose to H₂O₂ or liver microsomes to simulate metabolic breakdown .
  • Accelerated Stability Testing : Store at 40°C/75% RH for 4 weeks and quantify degradation products .

What techniques elucidate the interaction mechanisms between this compound and target enzymes?

Advanced Research Question

  • X-ray Crystallography : Resolve co-crystal structures with enzymes (e.g., nNOS) to identify binding motifs .
  • Molecular Docking : Use software like AutoDock to predict binding affinity of the nitrobenzamide group to active sites .
  • Kinetic Studies : Measure IC₅₀ values and inhibition constants (Ki) using radiometric assays .

How can researchers develop robust analytical methods for quantifying this compound in biological matrices?

Advanced Research Question

  • LC-MS/MS Method Development : Optimize ionization parameters (e.g., ESI+ for nitro groups) and validate linearity (R² > 0.99) across 1–1000 ng/mL .
  • Matrix Effect Mitigation : Use stable isotope-labeled internal standards (e.g., deuterated analogs) .
  • Validation Parameters : Assess precision (CV < 15%), accuracy (85–115%), and recovery (>70%) per FDA guidelines .

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